Abiraterone Acetate-d4: A Technical Guide for Researchers
Abiraterone Acetate-d4: A Technical Guide for Researchers
An in-depth examination of the properties, synthesis, and analytical applications of the deuterated internal standard, Abiraterone Acetate-d4.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Abiraterone Acetate-d4, a crucial tool in the bioanalysis of the anticancer drug Abiraterone Acetate. This document outlines its chemical properties, provides a detailed overview of its mechanism of action through the inhibition of the CYP17A1 enzyme, and presents a synthesized experimental protocol for its use as an internal standard in quantitative analysis.
Core Compound Data
Abiraterone Acetate-d4 is the deuterated form of Abiraterone Acetate, a prodrug of Abiraterone. Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is critical for androgen biosynthesis. The introduction of deuterium atoms creates a stable, isotopically labeled version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification of Abiraterone in biological matrices.
| Property | Value |
| CAS Number | 2122245-63-8 |
| Molecular Formula | C₂₆H₂₉D₄NO₂ |
| Molecular Weight | Approximately 395.6 g/mol |
| Synonyms | (3β)-17-(3-pyridinyl-d4)-androsta-5,16-dien-3-ol, 3-acetate; CB-7630-d4 |
| Primary Use | Internal standard for quantification of Abiraterone Acetate and Abiraterone by GC- or LC-MS[1] |
Mechanism of Action: Inhibition of CYP17A1 Signaling Pathway
Abiraterone Acetate is converted in vivo to its active metabolite, Abiraterone. Abiraterone targets and inhibits the enzymatic activities of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the production of androgens such as testosterone.[2][3] CYP17A1 has two main functions: 17α-hydroxylase and 17,20-lyase activities. Abiraterone inhibits both of these functions, leading to a significant reduction in androgen levels.[2][3] This is particularly relevant in the context of prostate cancer, where tumor growth is often driven by androgens. By blocking androgen synthesis in the testes, adrenal glands, and within the tumor itself, Abiraterone effectively slows disease progression.[4][5]
Experimental Protocols
Synthesis of Abiraterone Acetate-d4
While detailed, step-by-step synthesis protocols for the deuterated form are proprietary and not extensively published, the general synthetic routes for Abiraterone Acetate can be adapted. The synthesis typically starts from dehydroepiandrosterone (DHEA) or its acetate. Deuterium labeling can be introduced by using deuterated reagents at specific steps. One common route involves the formation of a hydrazone, followed by a coupling reaction and subsequent acetylation.[6][7] For instance, a deuterated 3-bromopyridine could be used in the Suzuki coupling step to introduce the d4-pyridinyl moiety.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. repo.lib.duth.gr [repo.lib.duth.gr]
- 4. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 7. bcc.bas.bg [bcc.bas.bg]
